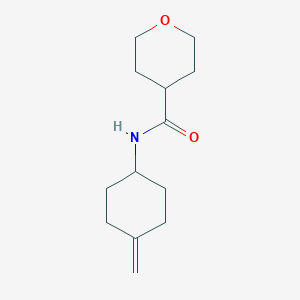

N-(4-methylidenecyclohexyl)oxane-4-carboxamide

Description

N-(4-Methylidenecyclohexyl)oxane-4-carboxamide is a synthetic carboxamide derivative characterized by a tetrahydropyran (oxane) core substituted with a carboxamide group at the 4-position. For example, oxane-4-carboxamide derivatives are recognized for their versatility as small-molecule scaffolds in drug discovery .

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-10-2-4-12(5-3-10)14-13(15)11-6-8-16-9-7-11/h11-12H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAOXHNVFWREGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)oxane-4-carboxamide typically involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)oxane-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with different functional groups.

Scientific Research Applications

N-(4-methylidenecyclohexyl)oxane-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of oxane-4-carboxamide derivatives are highly dependent on the substituent attached to the carboxamide nitrogen. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Oxane-4-Carboxamide Derivatives

Key Structural and Functional Insights:

IWX’s biphenyl substituent enables π-π stacking with aromatic residues in HDAC2, a feature absent in the cyclohexyl-based analog .

Pharmacological Applications :

- Dencatistat ’s pyrimidinyl-pyridinyl substituent highlights the importance of heteroaromatic groups in targeting enzymes like CTP synthase 1, suggesting that substituent polarity and hydrogen-bonding capacity are critical for anticancer activity .

- The piperidinyl substituent in N-(Piperidin-4-yl)oxane-4-carboxamide facilitates interactions with amine-binding receptors, making it a preferred scaffold for CNS-targeted drugs .

Physicochemical Properties :

- Smaller substituents (e.g., 2-propyl ) correlate with lower molecular weight and higher aqueous solubility, whereas bulkier groups (e.g., Dencatistat ) may improve metabolic stability .

- The methylidene group in the target compound likely increases lipophilicity (clogP ~2.8 estimated), which could enhance membrane permeability but reduce solubility .

Biological Activity

N-(4-methylidenecyclohexyl)oxane-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of cyclohexanone derivatives with appropriate amines and carboxylic acids. The structural features of this compound include a cyclohexyl ring, which contributes to its overall stability and biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar carboxamides exhibit significant antimicrobial properties. For instance, certain N-alkyl derivatives have shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 125 µM to 250 µM against Mycobacterium tuberculosis . Although specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the biological activity of compounds like this compound. For example, related compounds have demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values varying significantly based on structural modifications. The best-performing derivatives in these studies had IC50 values as low as 27.0 µM for AChE inhibition .

Case Studies

- Antioxidant Activity : In a study focusing on thiazolidine derivatives, compounds with structural similarities to this compound were evaluated for their antioxidant properties. The most potent derivatives displayed IC50 values comparable to standard antioxidants like kojic acid, indicating a potential for similar activity in our compound .

- Tyrosinase Inhibition : Tyrosinase is an important enzyme in melanin production and a target for skin-whitening agents. Compounds structurally related to this compound have shown significant tyrosinase inhibitory activity, with some derivatives achieving IC50 values around 16.5 µM . This suggests that our compound may also possess similar inhibitory effects.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methylidenecyclohexyl)oxane-4-carboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between activated oxane-4-carboxylic acid derivatives and 4-methylidenecyclohexylamine under reflux with catalysts like EDCI/HOBt .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for intermediates .

- Characterization : NMR (e.g., H, C, DEPT-135 for stereochemistry) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- Methodology :

- NMR : H and C NMR to verify substituent positions and cyclohexyl/oxane ring conformations. DEPT-135 distinguishes CH, CH, and CH groups .

- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm) and methylidene C-H vibrations .

- LC-MS : Monitors reaction progress and detects impurities (<1% via reverse-phase HPLC) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the binding mechanisms of this compound to biological targets?

- Methodology :

- System Setup : Dock the compound into target active sites (e.g., HDAC2) using crystal structures (PDB: 5IWG) .

- Simulation Parameters : Run MD for ≥100 ns in explicit solvent (TIP3P water) with AMBER or CHARMM force fields. Monitor RMSD and ligand-protein hydrogen bonds .

- Free Energy Calculations : Use MM/PBSA to estimate binding energies and identify key residues (e.g., Zn coordination in HDAC2) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC variability)?

- Methodology :

- Orthogonal Assays : Validate activity using in vitro enzymatic assays (e.g., fluorogenic HDAC activity assays) and cell-based viability tests (MTT assays) .

- Dose-Response Analysis : Generate full dose-response curves (≥10 concentrations) to calculate robust IC values. Address solvent effects (DMSO controls) .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH/ATP assay guidelines) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of carboxamide derivatives?

- Methodology :

- Scaffold Modification : Synthesize analogs with variations in:

- Oxane ring substituents (e.g., 4-fluoro vs. 4-methylidene) to assess steric effects .

- Cyclohexyl group geometry (chair vs. boat conformations) via NOESY NMR .

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors and hydrophobic regions .

Q. How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.8 Å) datasets .

- Refinement : SHELXL for anisotropic displacement parameters and twin refinement (if twinning is detected) .

- Validation : Check CIF files with PLATON/CHECKCIF for symmetry and solvent model errors .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields (>30% discrepancy across studies)?

- Methodology :

- Reaction Optimization : Screen solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (DMAP vs. pyridine) using DoE (Design of Experiments) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., N-oxide derivatives from over-oxidation) .

- Scale-Up Protocols : Pilot reactions at 1 mmol scale before kilogram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.